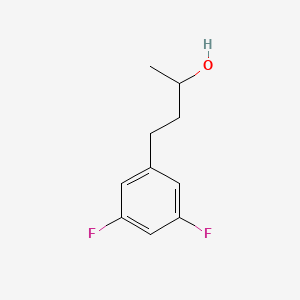

4-(3,5-Difluorophenyl)butan-2-ol

Description

Contextual Relevance of Secondary Alcohols and Fluorinated Aryl Systems in Organic Synthesis

The structural and functional significance of 4-(3,5-Difluorophenyl)butan-2-ol is best understood by examining its two primary components: the secondary alcohol group and the fluorinated aryl system.

Secondary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms, are a cornerstone of organic synthesis. cuny.eduresearchgate.net They serve as versatile intermediates, readily participating in a wide array of chemical transformations. researchgate.net For instance, they can be oxidized to form ketones, which are another crucial class of organic compounds. wikipedia.org The hydroxyl group of a secondary alcohol can also be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups. nih.gov The chirality often present at the alcohol-bearing carbon adds another layer of utility, making them valuable precursors in the asymmetric synthesis of complex target molecules. nih.gov

The incorporation of fluorine into organic molecules, particularly into aromatic (aryl) systems, is a powerful strategy in modern drug discovery and materials science. wikipedia.orgacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts enhanced thermal and metabolic stability to the molecule. sigmaaldrich.com Fluorine's high electronegativity can profoundly influence a molecule's electronic properties, affecting its acidity, basicity, and reactivity. researchgate.net Furthermore, the substitution of hydrogen with fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and bioavailability in biological systems. nih.gov The 3,5-difluorophenyl group, in particular, offers a specific substitution pattern that can be leveraged to fine-tune these properties and direct molecular interactions with biological targets.

Strategic Importance within Advanced Synthetic Building Blocks

Building blocks are relatively simple molecules that serve as the foundational units for constructing more complex chemical structures. Fluorinated compounds, such as this compound, are considered advanced synthetic building blocks due to the unique and often beneficial properties they confer upon the final target molecule. researchgate.netresearchgate.net

The strategic introduction of a fluorinated moiety can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. acs.org For example, the increased metabolic stability conferred by fluorine atoms can prolong a drug's half-life, while alterations in electronic properties can enhance its binding affinity to a specific protein target. researchgate.net Consequently, fluorinated building blocks are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and central nervous system agents. nih.govresearchgate.net

In the context of this compound, the combination of the reactive secondary alcohol and the property-modulating difluorophenyl group makes it a highly valuable intermediate. The alcohol provides a handle for further chemical elaboration, allowing for the construction of larger and more complex molecules, while the fluorinated ring system is carried through, imparting its desirable characteristics to the final product. A common synthetic route to access such secondary alcohols is through the reduction of the corresponding ketone, for instance, 4-(3,5-difluorophenyl)butan-2-one (B1444082), using reducing agents like sodium borohydride. evitachem.com

| Property | Value | Source |

| CAS Number | 1339089-54-1 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₁₂F₂O | evitachem.comfluorochem.co.uk |

| Molecular Weight | 186.20 g/mol | evitachem.comfluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

Overview of Research Trajectories for Related Fluorinated Butanol Derivatives

The scientific interest in this compound is part of a broader trend focusing on the synthesis and application of fluorinated alcohol derivatives. Research in this area is driven by the continuous demand for new molecules with enhanced performance in various applications.

One major research trajectory involves the development of novel synthetic methods to access these compounds efficiently and selectively. This includes the exploration of new fluorinating agents and the optimization of reaction conditions for processes like the deoxyfluorination of alcohols. nih.gov For example, methods for the stereospecific conversion of chiral alcohols to chiral alkyl fluorides are of significant interest for the synthesis of enantiomerically pure drug candidates. nih.gov

Another significant area of research is the incorporation of fluorinated butanol and other alcohol derivatives into biologically active molecules. For instance, fluorinated butanol structures are investigated as components of potential antifungal agents and other pharmaceuticals. chemicalbook.com The synthesis of various phenylbutanol derivatives and their subsequent biological evaluation is a common strategy in drug discovery programs. google.commdpi.com

Furthermore, research extends to understanding how fluorination impacts the physical and chemical properties of these molecules. Studies on fluorinated alcohols as solvents and reaction promoters highlight their unique hydrogen-bonding capabilities and low nucleophilicity, which can be exploited to facilitate specific chemical transformations. researchgate.net The synthesis and study of related compounds, such as tetrafluorobenzyl alcohol, for use as intermediates in agrochemicals also represent an active area of investigation. sioc-journal.cn

Structure

3D Structure

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(3,5-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3 |

InChI Key |

VDQFCLLTWKKIKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC(=C1)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,5 Difluorophenyl Butan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comscitepress.org For 4-(3,5-difluorophenyl)butan-2-ol, the primary disconnections focus on the carbon-carbon and carbon-oxygen bonds to identify viable synthetic routes.

The most logical disconnections for the target molecule are:

C-O Disconnection: Breaking the carbon-hydroxyl bond suggests a reduction of a ketone precursor. This corresponds to the hydrogenation of 4-(3,5-difluorophenyl)butan-2-one (B1444082).

C-C Disconnection (at C2-C3): Cleaving the bond between the second and third carbon atoms of the butane (B89635) chain points to an organometallic addition. This strategy involves the reaction of a 3,5-difluorobenzyl magnesium halide with an epoxide like propylene (B89431) oxide, or the addition of an ethyl organometallic reagent to 1-(3,5-difluorophenyl)ethanone.

C-C Disconnection (at C1-phenyl): A disconnection between the butane chain and the phenyl ring suggests an alkylation reaction, such as a Friedel-Crafts acylation followed by reduction, or coupling reactions.

These disconnection strategies form the basis for the conventional synthetic approaches detailed below. The process of breaking down a complex molecule into its constituent parts is a fundamental concept in planning an organic synthesis. scitepress.org

Conventional Synthetic Approaches

Conventional methods provide robust and well-established pathways to synthesize the racemic form of this compound.

One of the most direct methods for synthesizing this compound is the catalytic hydrogenation of its corresponding ketone, 4-(3,5-difluorophenyl)butan-2-one. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond, typically using a metal catalyst. tcichemicals.com

The reaction is generally performed under a hydrogen atmosphere in the presence of a heterogeneous catalyst. Studies on the analogous compound, 4-phenyl-2-butanone, show that the choice of catalyst and solvent can significantly influence the reaction's rate and selectivity. researchgate.netepa.gov For instance, platinum-based catalysts are highly effective. qub.ac.uk The solvent can affect whether the carbonyl group or the aromatic ring is preferentially hydrogenated. epa.gov For the synthesis of this compound, conditions would be selected to favor the reduction of the ketone while preserving the difluorinated aromatic ring.

| Catalyst | Support | Solvent | Key Outcome |

| Platinum (Pt) | Titania (TiO₂) | Alcohols (e.g., 2-propanol) | Favors hydrogenation of the carbonyl group. epa.gov |

| Platinum (Pt) | Titania (TiO₂) | Alkanes (e.g., n-hexane) | Favors hydrogenation of the aromatic ring. epa.gov |

| Palladium (Pd) | Carbon (C) | Methanol / Ethanol | Commonly used for general ketone reductions. tcichemicals.com |

| Raney Nickel | - | Ethanol | A cost-effective alternative for ketone hydrogenation. |

This table is based on findings for the analogous compound 4-phenyl-2-butanone and represents expected outcomes for 4-(3,5-difluorophenyl)butan-2-one.

This approach builds the carbon skeleton of the molecule by forming a new carbon-carbon bond. A common strategy involves the use of a Grignard reagent. The synthesis can be achieved by reacting 3,5-difluorobenzaldehyde (B1330607) with an isopropyl magnesium halide (e.g., isopropyl magnesium bromide). The organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol.

The precursor, 3,5-difluorobenzaldehyde, can be synthesized from 3,5-difluorobenzonitrile (B1349092) by reduction with a Raney alloy in formic acid. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 3,5-Difluorobenzaldehyde | Isopropyl magnesium bromide | Magnesium alkoxide | 1-(3,5-Difluorophenyl)-2-methylpropan-1-ol |

| (3,5-Difluorophenyl)methyl magnesium bromide | Acetaldehyde | Magnesium alkoxide | This compound |

Note: The first entry results in an isomer. The second entry correctly forms the target molecule's backbone.

Alkylation reactions offer another avenue for constructing the butane chain. One plausible route is a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would form 1-(3,5-difluorophenyl)butan-1-one. Subsequent reduction of the ketone, for example, via a Wolff-Kishner or Clemmensen reduction, would yield the butane chain, followed by a separate step to introduce the hydroxyl group at the second position, making this a multi-step and often less direct approach compared to others.

A more direct alkylation could involve the reaction of a (3,5-difluorophenyl)methyl magnesium halide with propylene oxide. The nucleophilic attack of the Grignard reagent opens the epoxide ring, and after an acidic workup, yields the target alcohol, this compound.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

Producing specific stereoisomers (enantiomers or diastereomers) of this compound is crucial when the biological activity is stereospecific. This requires the use of asymmetric synthesis techniques.

Asymmetric catalysis is the most elegant approach to obtaining enantiomerically enriched this compound. This is typically achieved through the asymmetric hydrogenation of the precursor ketone, 4-(3,5-difluorophenyl)butan-2-one. This method uses a chiral catalyst that facilitates the addition of hydrogen to one face of the carbonyl group preferentially, leading to a predominance of one enantiomer.

Catalysts for asymmetric hydrogenation often consist of a transition metal (like Ruthenium or Rhodium) complexed with a chiral ligand. tcichemicals.com The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a well-known example used in highly enantioselective ketone reductions. tcichemicals.com Another approach involves the use of frustrated Lewis pairs (FLPs) with chiral components to mediate stereoselective C-F bond activation or reductions. nih.gov Highly stereoselective aldol (B89426) reactions have also been used as a key step in synthesizing related difluorinated building blocks, which could be adapted for this target molecule. nih.gov

| Catalyst System | Precursor | Product | Key Feature |

| Ru-BINAP Complex + H₂ | 4-(3,5-Difluorophenyl)butan-2-one | (R)- or (S)-4-(3,5-Difluorophenyl)butan-2-ol | High enantioselectivity depending on the BINAP enantiomer used. tcichemicals.com |

| Chiral Borane Reagent (e.g., CBS catalyst) | 4-(3,5-Difluorophenyl)butan-2-one | (R)- or (S)-4-(3,5-Difluorophenyl)butan-2-ol | Stoichiometric or catalytic reduction with high enantiomeric excess. |

| Asymmetric Transfer Hydrogenation | 4-(3,5-Difluorophenyl)butan-2-one | (R)- or (S)-4-(3,5-Difluorophenyl)butan-2-ol | Uses a hydrogen donor like isopropanol (B130326) with a chiral catalyst. |

Asymmetric Catalysis for Enantiocontrol

Chiral Ligand-Mediated Reductions

The reduction of the prochiral ketone, 4-(3,5-difluorophenyl)butan-2-one, using a chiral catalyst is a prominent method for achieving high enantioselectivity. This approach involves the use of a metal catalyst coordinated to a chiral ligand. The chiral environment created by the ligand directs the hydride transfer from a reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Commonly employed catalysts include ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) or diamine ligands. The choice of metal, ligand, and reaction conditions, such as solvent and temperature, significantly influences both the conversion rate and the enantiomeric excess (e.e.) of the product. For instance, the use of a ruthenium catalyst with a chiral diphosphine ligand in the presence of a hydrogen source can afford the desired alcohol in high yield and e.e.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of this compound, organocatalytic transfer hydrogenation of the corresponding ketone is a viable strategy.

This method typically employs a chiral organic molecule, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, to catalyze the reduction. The catalyst activates the reducing agent, often a Hantzsch ester or isopropanol, and facilitates the stereoselective transfer of a hydride to the ketone. The steric and electronic properties of the organocatalyst are critical in determining the enantioselectivity of the reduction.

Diastereoselective Synthetic Routes

When a molecule contains more than one stereocenter, the spatial arrangement of these centers relative to each other becomes important. Diastereoselective synthesis aims to control the formation of these multiple stereocenters.

Aldol Reactions with Chiral Auxiliaries

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for diastereoselective synthesis. libretexts.org By employing a chiral auxiliary, a chiral molecule temporarily attached to the substrate, it is possible to control the stereochemical outcome of the reaction. libretexts.org In the context of synthesizing precursors to this compound, an aldol reaction can be used to create the carbon skeleton with the desired stereochemistry at two adjacent carbons.

For example, an enolate derived from a chiral imide, such as an Evans auxiliary, can react with an aldehyde. harvard.edu The bulky chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl compound in preference to the other. harvard.edu Subsequent removal of the chiral auxiliary reveals the desired stereocenters. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome of these reactions. princeton.edu

Diastereomeric Salt Resolution Techniques for Racemic Mixtures

When a racemic mixture of a chiral compound is produced, resolution techniques can be employed to separate the enantiomers. Diastereomeric salt resolution is a classical and effective method for resolving racemic acids or bases. libretexts.orglibretexts.org This technique can be applied to a precursor of this compound, such as a carboxylic acid derivative.

The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral amine or acid, to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgunchainedlabs.com After separation, the desired enantiomer of the original compound can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. libretexts.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which can be influenced by the choice of resolving agent and solvent. unchainedlabs.com

| Resolving Agent Type | Example Resolving Agents | Separation Method |

| Chiral Amines | Brucine, Strychnine, Quinine, (R)-1-phenylethylamine libretexts.org | Fractional Crystallization libretexts.org |

| Chiral Acids | (+)-Tartaric acid, O,O'-dibenzoyltartaric acid libretexts.orgresearchgate.net | Fractional Crystallization unchainedlabs.com |

Chemoenzymatic and Biocatalytic Pathways

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Chemoenzymatic and biocatalytic routes provide powerful alternatives for the synthesis of enantiomerically pure this compound.

Enzyme-Catalyzed Reductions for Enantiopurity

Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. asianpubs.orgmdpi.com The reduction of 4-(3,5-difluorophenyl)butan-2-one using a suitable ADH can yield the corresponding (R)- or (S)-alcohol with excellent enantiomeric excess. nih.gov

These reactions typically employ a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol and a corresponding enzyme, is usually included to make the process more cost-effective. nih.gov The choice of enzyme is critical, as different ADHs can exhibit opposite stereopreferences, allowing for the selective synthesis of either enantiomer of the target alcohol. nih.gov

| Enzyme Type | Substrate | Product | Key Features |

| Alcohol Dehydrogenase (ADH) | 4-(3,5-Difluorophenyl)butan-2-one | (R)- or (S)-4-(3,5-Difluorophenyl)butan-2-ol | High enantioselectivity, mild reaction conditions, requires cofactor regeneration asianpubs.orgmdpi.comnih.gov |

Lipase-Mediated Kinetic Resolutions

Lipase-mediated kinetic resolution has emerged as a powerful and widely adopted technique for the synthesis of optically active secondary alcohols. This biocatalytic method offers high enantioselectivity under mild reaction conditions. Lipases, particularly from Candida antarctica (CALB), have demonstrated exceptional efficacy in resolving racemic mixtures of aromatic butanols and related structures. nih.govnih.gov

The principle of kinetic resolution involves the enantioselective acylation or hydrolysis of a racemic alcohol, leading to the separation of the two enantiomers. In a typical transesterification reaction, a lipase (B570770) catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) to one of the alcohol's enantiomers at a much faster rate than to the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

While specific studies on the lipase-mediated kinetic resolution of this compound are not extensively documented in publicly available literature, the successful resolution of structurally similar compounds provides a strong basis for its feasibility. For instance, the kinetic resolution of racemic 4-aryl- and 4-heteroarylbut-3-en-2-ols has been effectively achieved using lipase-catalyzed enantiomer-selective acylation. researchgate.net Similarly, lipase PS-C II has been successfully employed for the kinetic resolution of a racemic 2-phenylethanol (B73330) derivative, yielding the (R)-alcohol with high enantiomeric excess. nih.gov

The choice of lipase, solvent, acyl donor, and temperature are crucial parameters that influence the efficiency and enantioselectivity of the resolution. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a frequently used biocatalyst due to its broad substrate scope and high enantioselectivity towards secondary alcohols. nih.gov The table below summarizes the kinetic resolution of various aromatic alcohols using lipases, illustrating the potential conditions applicable to this compound.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| rac-4-phenylbut-3-en-2-ol | P. fluorescens lipase | Vinyl Acetate | Toluene | 48 | >99 (R) | researchgate.net |

| rac-1-phenylethanol | Novozym 435 (C. antarctica lipase B) | Vinyl Acetate | Hexane | ~50 | >99 | nih.gov |

| rac-2-phenyl-1-propanol | Amano Lipase PS-C II | Isopropenyl Acetate | tert-Butyl methyl ether | 42 | 99.6 (R)-alcohol | nih.gov |

| rac-trans-flavan-4-ol | Amano lipase AK (P. fluorescens) | Vinyl Acetate | THF | ~50 | >99 (P) | mdpi.com |

This table presents data for structurally related compounds to illustrate the potential of lipase-mediated kinetic resolution.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of paramount importance for developing sustainable and environmentally benign processes. Key areas of focus include the use of non-toxic solvents, minimizing waste, and designing atom-economical reactions.

A significant advancement in green synthesis is the replacement of volatile and often toxic organic solvents with environmentally friendly alternatives such as water or performing reactions under solvent-free conditions. Aqueous enzymatic reactions can offer several advantages, including enhanced enzyme activity and stability, and simplified product isolation.

For lipase-catalyzed reactions, conducting them in aqueous buffer solutions, sometimes with a co-solvent, is a well-established practice. nih.gov For example, the hydrolytic kinetic resolution of a racemic intermediate for the drug Ezetimibe was successfully carried out in a buffer solution containing diisopropyl ether (DIPE) as a co-solvent. nih.gov The Prins cyclization, a method to synthesize 4-hydroxytetrahydropyran derivatives, has been efficiently catalyzed by phosphomolybdic acid in water, highlighting the potential of aqueous media for related syntheses. organic-chemistry.org While direct evidence for the aqueous synthesis of this compound is scarce, these examples with similar substrates underscore the viability of this green approach.

Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

In the context of synthesizing this compound, designing a synthetic route with high atom economy would involve, for instance, the direct asymmetric hydrogenation of a corresponding ketone, 4-(3,5-difluorophenyl)butan-2-one. This transformation, if catalyzed efficiently, would have a 100% atom economy. While specific catalysts for this exact transformation are not detailed in the provided context, the development of such catalytic systems is a major focus in green chemistry research.

Another strategy to improve atom economy is the use of catalytic reagents instead of stoichiometric ones. The lipase-mediated kinetic resolution itself is an example of a catalytic process that contributes to a greener synthetic profile, despite the theoretical maximum yield for one enantiomer being 50%.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Secondary Alcohol Functionality

The secondary alcohol group in 4-(3,5-difluorophenyl)butan-2-ol is a versatile site for various chemical modifications, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 4-(3,5-difluorophenyl)butan-2-one (B1444082). This transformation can be achieved using a variety of common oxidizing agents. The choice of reagent can be critical to ensure selective oxidation without affecting the aromatic ring.

Commonly employed reagents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate solvent such as dichloromethane (B109758) (DCM). These reagents are known for their mildness and selectivity for converting secondary alcohols to ketones without over-oxidation. Another effective method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534).

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 4-(3,5-Difluorophenyl)butan-2-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temperature | 4-(3,5-Difluorophenyl)butan-2-one |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 4-(3,5-Difluorophenyl)butan-2-one |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. However, for a more efficient and often irreversible reaction, the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine is preferred. Current time information in BT.libretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. Current time information in BT.libretexts.org

Etherification can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether.

| Reaction Type | Reagents | Base/Catalyst | Product Type |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine | Acetate (B1210297) Ester |

| Esterification | Acetic Anhydride | Pyridine or DMAP | Acetate Ester |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Methyl Ether |

The acid-catalyzed dehydration of this compound is expected to proceed through an E1 or E2 elimination mechanism, leading to the formation of alkenes. chemguide.co.uklibretexts.org Protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid) converts it into a good leaving group (water). chemguide.co.uklibretexts.org Subsequent loss of water generates a secondary carbocation at the C2 position.

This carbocation can then lose a proton from an adjacent carbon to form a double bond. There are two possible pathways for proton abstraction, leading to a mixture of regioisomeric alkenes:

Loss of a proton from C1: This would form 4-(3,5-difluorophenyl)but-1-ene.

Loss of a proton from C3: This would form 4-(3,5-difluorophenyl)but-2-ene.

According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. In this case, 4-(3,5-difluorophenyl)but-2-ene is the expected major product. youtube.comyoutube.com The but-2-ene product can also exist as a mixture of (E) and (Z) stereoisomers. chemguide.co.uklibretexts.org

| Alkene Product | Relative Yield | Governing Principle |

|---|---|---|

| 4-(3,5-Difluorophenyl)but-2-ene | Major | Zaitsev's Rule |

| 4-(3,5-Difluorophenyl)but-1-ene | Minor | Hofmann Product |

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). wikipedia.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. wikipedia.org One common strategy is to protonate the alcohol with a strong acid, which allows for substitution by nucleophiles that are stable in acidic conditions, such as halide ions. wikipedia.org For instance, reaction with HBr or HCl would proceed via an SN1 or SN2 mechanism to yield the corresponding 2-bromo- or 2-chloro-4-(3,5-difluorophenyl)butane. masterorganicchemistry.com

Alternatively, the alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry at the C2 carbon. wikipedia.org

Reactions Involving the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Fluorine atoms, like other halogens, are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance. However, in the case of 1,3,5-trisubstituted rings, the directing effects can be complex.

In this compound, the two fluorine atoms are meta to each other. The incoming electrophile would be directed to the positions ortho and para to the fluorine atoms. The alkyl substituent (butan-2-ol) is a weak activating group and is also an ortho-, para-director.

Metal-Catalyzed Cross-Coupling Reactions of Aryl Halide Precursors

The formation of the carbon-carbon bond between the phenyl ring and the butane (B89635) chain in this compound is efficiently achieved through metal-catalyzed cross-coupling reactions. The most common precursors for this transformation are aryl halides, such as 1-bromo-3,5-difluorobenzene (B42898) or 1-iodo-3,5-difluorobenzene, which can be coupled with a suitable four-carbon building block. Two prominent methods for this are the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mychemblog.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of 3,5-difluorophenylboronic acid with a derivative of butanol, such as but-3-en-2-ol or a protected version thereof. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid.

The Heck reaction , on the other hand, couples an unsaturated compound, such as an alkene, with an organohalide under palladium catalysis. organic-chemistry.orglibretexts.org In this case, 1-bromo-3,5-difluorobenzene could be reacted with but-3-en-2-ol. nih.govrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis. nih.gov

Below is a table summarizing plausible reaction conditions for the synthesis of this compound via these methods, based on analogous reactions reported in the literature.

Table 1: Plausible Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound

| Reaction Type | Aryl Halide Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | 1-Bromo-3,5-difluorobenzene | But-3-en-2-ol boronic ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |

| Heck Reaction | 1-Iodo-3,5-difluorobenzene | But-3-en-2-ol | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and expanding the scope of these synthetic methods.

Detailed Kinetic Studies of Key Transformations

For the Heck reaction , the catalytic cycle also involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Kinetic studies on related Heck reactions of aryl halides with allylic alcohols have shown that the nature of the palladium ligand and the base can have a profound effect on the reaction rate and selectivity. nih.gov The electronic properties of the aryl halide also play a crucial role, with aryl iodides generally reacting faster than aryl bromides.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in catalytic cycles are challenging but provide definitive evidence for proposed mechanisms. In the context of the synthesis of this compound, several key intermediates can be postulated based on established mechanisms of palladium-catalyzed cross-coupling reactions.

In the Suzuki-Miyaura reaction , after the initial oxidative addition of 1-bromo-3,5-difluorobenzene to the Pd(0) catalyst, a key intermediate is the arylpalladium(II) halide complex, [Pd(L)₂(3,5-C₆H₃F₂)(Br)]. Subsequent reaction with the boronate species, often facilitated by the base, leads to a transient arylpalladium(II) boronate complex before transmetalation occurs. nih.govacs.org Spectroscopic techniques such as NMR could potentially be used to identify these intermediates under specific conditions.

In the Heck reaction of 1-bromo-3,5-difluorobenzene with but-3-en-2-ol, a crucial intermediate is the palladium-π-allyl complex formed after the initial migratory insertion of the alkene into the Pd-aryl bond. This intermediate can then undergo β-hydride elimination to yield the final product. The stability and reactivity of this π-allyl complex are key to the efficiency of the reaction.

Table 2: Postulated Intermediates in the Synthesis of this compound

| Reaction Type | Key Intermediate | Description |

| Suzuki-Miyaura | Arylpalladium(II) Halide | Formed after oxidative addition of the aryl halide to the Pd(0) catalyst. |

| Suzuki-Miyaura | Arylpalladium(II) Boronate | A transient species formed prior to the transfer of the aryl group from boron to palladium. |

| Heck Reaction | Palladium-π-allyl Complex | Formed after migratory insertion of the allylic alcohol into the Pd-aryl bond. |

Derivatization and Analog Development of 4 3,5 Difluorophenyl Butan 2 Ol for Academic Research

The chemical scaffold of 4-(3,5-difluorophenyl)butan-2-ol presents a valuable starting point for chemical biology and medicinal chemistry research. Its structural components—a difluorinated aromatic ring, a flexible butane (B89635) linker, and a secondary alcohol—offer multiple avenues for modification. The systematic development of analogs and derivatives from this parent compound is a key academic strategy to explore structure-activity relationships (SAR), identify biological targets, and create tailored molecular probes.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 4-(3,5-Difluorophenyl)butan-2-ol, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial but crucial data. In the ¹H NMR spectrum of a related compound, butan-2-ol, the protons exhibit distinct chemical shifts, and their signals are split into multiplets by neighboring protons, following the n+1 rule. docbrown.info For this compound, the aromatic protons in the difluorophenyl ring would appear in a characteristic pattern, while the aliphatic protons of the butanol chain would show signals corresponding to the methyl, methylene (B1212753), and methine groups. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For instance, in butan-2-ol, four distinct signals are observed, corresponding to the four carbon atoms in different chemical environments. docbrown.info

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and establishing the complete molecular structure. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the methyl group and the adjacent methine proton, between the methine proton and the neighboring methylene protons, and between the methylene protons and the protons on the adjacent carbon of the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for connecting the butanol chain to the difluorophenyl ring, for example, by showing a correlation between the methylene protons of the butanol chain and the quaternary carbon of the phenyl ring to which the butyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. science.govresearchgate.net This information is crucial for determining the molecule's preferred conformation in solution.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures. docbrown.infodocbrown.inforsc.orgutsouthwestern.edulibretexts.orgchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ | 1.2 (d) | 23 |

| 2 | CH(OH) | 3.8 (m) | 68 |

| 3 | CH₂ | 1.8 (m) | 40 |

| 4 | CH₂ | 2.7 (t) | 30 |

| 1' | C | - | 145 |

| 2', 6' | CH | 6.7 (d) | 112 |

| 3', 5' | C-F | - | 163 (d) |

| 4' | CH | 6.6 (t) | 102 (t) |

d = doublet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS. Values are estimates and may vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound. organicchemistrydata.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for processes such as bond rotations. For example, hindered rotation around the C-C bond connecting the butanol chain to the phenyl ring could lead to the observation of distinct signals for the two ortho protons at low temperatures, which would coalesce into a single signal at higher temperatures as the rotation becomes faster on the NMR timescale. This allows for the determination of the activation energy for the rotational process.

Advanced Mass Spectrometry for Elucidating Complex Structures and Reaction Pathways

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the mass of the molecule, although it might be weak due to the lability of the alcohol. libretexts.orgdocbrown.info

Common fragmentation pathways for alcohols include: libretexts.orgdocbrown.infomiamioh.edupearson.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a methyl radical or a propyl-difluorophenyl radical.

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, leading to the formation of an alkene.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound contains a chiral center at the C2 position of the butanol chain, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a specific enantiomer. mtoz-biolabs.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comrsc.org The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration of an unknown sample can be determined by comparing its experimental CD spectrum to the spectra of standards with known absolute configurations or by comparing it to theoretical spectra calculated using quantum chemical methods. mtoz-biolabs.comnih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.govnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve, particularly the sign of the Cotton effect, is also characteristic of the absolute configuration of a chiral molecule. nih.govnih.govslideshare.net ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information for the stereochemical analysis of chiral compounds. wikipedia.org

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Stereochemistry

As of the latest available scientific literature and database compilations, there are no published X-ray crystallography studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. The determination of the precise three-dimensional arrangement of the atoms in the solid state, as well as the definitive assignment of the absolute stereochemistry of its chiral center, awaits future crystallographic analysis.

X-ray crystallography is the definitive method for elucidating the solid-state structure of a crystalline compound. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the butanol chain, single-crystal X-ray diffraction would be instrumental. By employing techniques such as anomalous dispersion, the absolute configuration (R or S) of the stereocenter could be unambiguously determined.

While data for the target compound is unavailable, the general workflow for such an analysis would involve:

Crystal Growth: Obtaining single crystals of sufficient quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling crystallization.

Data Collection: A suitable crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern, consisting of a set of reflections of varying intensities, is meticulously recorded as the crystal is rotated.

Structure Solution and Refinement: The collected data is then processed to determine the unit cell dimensions and the space group. The phase problem is solved using computational methods to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to achieve the final, highly accurate crystal structure.

The resulting structural information would be invaluable for understanding the molecule's intrinsic properties and its potential interactions in a biological or chemical context. The conformation of the butanol chain relative to the difluorophenyl ring, as well as any intermolecular interactions such as hydrogen bonding from the hydroxyl group, would be clearly revealed.

Given the absence of experimental data, any discussion on the solid-state structure of this compound remains speculative. Future research in this area would be necessary to provide the detailed structural insights that only X-ray crystallography can offer.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be fundamental to understanding the intrinsic properties of 4-(3,5-Difluorophenyl)butan-2-ol. DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular structures and energies. A typical study would involve selecting an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) to perform the calculations. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, one would expect the HOMO to be localized around the electron-rich phenyl ring and the hydroxyl group, while the LUMO would likely be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. In the case of this compound, the MEP map would be expected to show negative potential around the electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential would be anticipated around the hydrogen atoms, particularly the hydroxyl proton.

No specific FMO or MEP data for this compound is available in the reviewed literature.

The flexible butane (B89635) chain in this compound allows for multiple rotational isomers (conformers). A conformational analysis would be necessary to identify the most stable, low-energy conformations. This process involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting geometry. The identified low-energy conformers represent the most likely shapes the molecule will adopt. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

A detailed conformational analysis and energy minimization study for this compound has not been reported.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures.

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning experimental spectra. Combining computational methods with experimental ¹⁹F NMR is a powerful protocol for identifying and quantifying fluorinated compounds. nih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the optimized molecular structure. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule.

Predicted spectroscopic parameters for this compound are not available.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms and any surrounding solvent molecules. This would provide insights into its conformational dynamics, showing how it transitions between different shapes in solution. It would also illuminate how solvent molecules arrange themselves around the solute and affect its properties, such as conformational preference and reactivity.

No molecular dynamics simulation studies for this compound have been found.

Reaction Pathway Analysis and Transition State Modeling

To understand the chemical reactions involving this compound, computational methods can be used to model potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. By calculating the activation energies (the energy difference between reactants and transition states), chemists can predict reaction rates and mechanisms. For instance, the C–F bond-breaking enthalpies could be calculated to understand potential degradation pathways. nih.gov

Specific reaction pathway analyses for this compound are absent from the current scientific literature.

Applications As a Building Block in Complex Organic Synthesis

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, and it often relies on the use of chiral auxiliaries or chiral building blocks. nih.govnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer, after which it is removed. nih.gov A chiral building block, on the other hand, is a stereochemically defined molecule that is permanently integrated into the final structure.

4-(3,5-Difluorophenyl)butan-2-ol, possessing a chiral center at the C-2 position of the butanol chain, is well-suited to function as a chiral building block. The secondary alcohol group is a key functional handle that allows for a variety of chemical transformations.

Key Transformations and Applications:

Stereoselective Reactions: The hydroxyl group can be used to direct stereoselective reactions on adjacent or nearby atoms. For instance, it can be oxidized to a ketone, which can then undergo stereoselective reduction guided by other elements of the molecule or specific catalysts.

Derivatization: The alcohol can be converted into other functional groups such as esters, ethers, or halides, with retention or inversion of stereochemistry. This allows for the covalent linking of the chiral fragment to other parts of a larger target molecule.

Introduction of Stereocenters: In its enantiomerically pure form (either (R)- or (S)-), the compound provides a pre-defined stereocenter, simplifying the synthesis of complex molecules with multiple chiral centers. nih.gov

The table below summarizes the potential roles of the compound's structural features in asymmetric synthesis.

| Structural Feature | Role in Asymmetric Synthesis |

| Chiral Secondary Alcohol | Provides a key stereocenter; acts as a handle for further reactions. |

| 3,5-Difluorophenyl Group | Can influence the stereochemical outcome of reactions through steric and electronic effects. |

| Butyl Linker | Offers conformational flexibility, which can be exploited in designing stereoselective transformations. |

Precursor in the Synthesis of Complex Fluorinated Molecules and Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Current time information in BT. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modified lipophilicity. google.comarctomsci.com The 3,5-difluorophenyl motif present in this compound makes it a valuable precursor for creating more complex fluorinated structures.

This compound serves as a starting point for building larger molecules where the difluorophenyl group is a required pharmacophore or a key structural element. The synthesis of fluorinated amino acids, for example, often starts from chiral fluorinated building blocks. nih.gov Similarly, complex heterocyclic structures, such as fluorinated β-lactams, have been synthesized using enantioselective methods starting from fluorinated precursors. rsc.org

Synthetic Utility:

Scaffold Elaboration: The butanol side chain can be chemically modified to build larger, more complex scaffolds while retaining the difluorophenyl group. The alcohol can be converted to an amine, an azide (B81097), or an alkyne, enabling a wide range of coupling reactions (e.g., amide bond formation, click chemistry).

Late-Stage Functionalization: While the phenyl ring is already fluorinated, it can potentially undergo further aromatic substitution reactions if required, although the deactivating nature of the fluorine atoms makes this challenging.

Access to Fluorinated Analogues: The compound can be used to synthesize fluorinated versions of known biologically active molecules to study the effects of fluorination on their function.

Utility in the Construction of Chemical Biology Probes and Ligands (non-pharmacological focus)

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comyoutube.com They often consist of three parts: a recognition element that binds to a biological target, a reactive or reporter group, and a linker. nih.gov High-quality probes need to be potent and selective for their target. pharmaffiliates.com

This compound possesses features that make it an attractive scaffold for developing such probes. While not a complete probe itself, it can be elaborated into one.

Recognition Element: The difluorophenyl group is a common feature in ligands that bind to protein targets. The specific 3,5-substitution pattern provides a distinct electronic and steric profile that can be optimized for selective binding.

Linker and Functional Handle: The butanol chain acts as a linker to which reporter groups (like fluorophores) or reactive groups (like photo-crosslinkers) can be attached. nih.govmdpi.com The secondary alcohol is a convenient point of attachment for these functionalities. For example, it can be etherified with a molecule containing an azide or alkyne for subsequent "click" chemistry conjugation to a reporter tag.

The development of such tools allows researchers to investigate the function of proteins within cells, track their location, and identify binding partners, all of which are central goals in chemical biology. youtube.com

Biochemical Interactions and Enzymatic Transformations Strictly Mechanistic Studies

Investigation of Enzyme-Mediated Biotransformations

Enzymes, as highly efficient and selective biocatalysts, play a pivotal role in the transformation of chemical compounds. The introduction of fluorine atoms into a molecule, as in 4-(3,5-Difluorophenyl)butan-2-ol, can significantly influence its interaction with enzymes and its subsequent metabolic pathway.

The substrate specificity and regioselectivity of enzymes are key determinants of the outcome of a biocatalytic reaction. For a chiral secondary alcohol like this compound, alcohol dehydrogenases (ADHs) and lipases are two major classes of enzymes that can facilitate its transformation.

Alcohol Dehydrogenases (ADHs):

ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing cofactors such as NAD⁺ or NADP⁺. The substrate specificity of ADHs can be influenced by the steric and electronic properties of the substrate. For instance, studies on various ADHs have shown that the size of the substrate binding pocket is a critical factor. Enzymes with smaller binding pockets, like the wild-type Saccharomyces cerevisiae alcohol dehydrogenase I (ScADH), are most active with small alcohols like ethanol, and their activity decreases with increasing substrate size. nih.gov Conversely, ADHs from horse liver (EqADH) and monkey liver (MmADHα) exhibit increased activity with larger alcohols. nih.gov

Through site-directed mutagenesis, the substrate binding pocket of ScADH has been enlarged, leading to an inversion of its substrate specificity. For example, the W93A mutant of ScADH shows significantly increased activity for longer-chain primary alcohols like hexanol and reduced activity for ethanol, resembling the specificity of liver ADHs. nih.gov These engineered enzymes also gain weak activity towards branched-chain alcohols. nih.gov Based on these findings, it can be inferred that this compound, being a relatively bulky molecule, would likely be a poor substrate for wild-type ScADH but a potential substrate for liver ADHs or engineered ADHs with larger active sites.

The stereoselectivity of ADHs is another crucial aspect. Many ADHs exhibit high enantioselectivity, preferentially oxidizing one enantiomer of a racemic alcohol, which allows for the kinetic resolution of racemates. For example, the bioreduction of various acetophenone (B1666503) derivatives using yeast species often yields chiral alcohols with high enantiomeric excess. researchgate.net Similarly, the enzymatic reduction of 1,4-diaryl-1,4-diones using ADHs can produce chiral diols with high diastereoselectivity and enantioselectivity. mdpi.com This suggests that an ADH-catalyzed oxidation of racemic this compound could potentially be used to resolve the enantiomers, yielding one enantiomer of the alcohol and the corresponding ketone, 4-(3,5-difluorophenyl)butan-2-one (B1444082).

Lipases:

Lipases are another important class of biocatalysts that can be used for the kinetic resolution of chiral alcohols through enantioselective acylation or deacylation. researchgate.netnih.gov In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is acylated, and the lipase (B570770) selectively acylates one enantiomer at a much higher rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.

The choice of lipase and reaction conditions can significantly affect the efficiency and selectivity of the resolution. For example, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the resolution of a variety of secondary alcohols. researchgate.netnih.govkpi.ua The mechanism of lipase-catalyzed acylation involves a catalytic triad (B1167595) (e.g., Ser, Asp, His) within the active site. nih.gov The substrate binds in the active site, and the serine residue performs a nucleophilic attack on the acyl donor, forming an acyl-enzyme intermediate. This intermediate then transfers the acyl group to the alcohol.

Studies on the lipase-catalyzed resolution of structurally similar compounds, such as 1-phenylethanol (B42297) derivatives, have demonstrated high enantioselectivity. researchgate.net The regioselectivity of lipases is also notable, as they can selectively acylate specific hydroxyl groups in polyhydroxylated molecules. nih.gov For this compound, a lipase-catalyzed acylation would be expected to occur at the secondary hydroxyl group, leading to the formation of the corresponding ester. The success of the kinetic resolution would depend on the ability of the chosen lipase to discriminate between the (R)- and (S)-enantiomers of the alcohol.

The table below summarizes the expected enzymatic transformations of this compound based on studies of related compounds.

| Enzyme Class | Expected Transformation | Key Factors |

| Alcohol Dehydrogenases (ADHs) | Oxidation to 4-(3,5-Difluorophenyl)butan-2-one | Substrate binding pocket size, cofactor availability, stereoselectivity of the enzyme |

| Lipases | Acylation of the hydroxyl group | Enantioselectivity of the enzyme, nature of the acyl donor, solvent, temperature |

The enzymatic reaction mechanisms for the transformation of this compound by ADHs and lipases follow well-established catalytic cycles for these enzyme classes.

Alcohol Dehydrogenase Catalytic Cycle:

The oxidation of this compound by an ADH would proceed through a ternary complex involving the enzyme, the cofactor (NAD⁺), and the alcohol substrate. The catalytic cycle can be described as follows:

Binding of Cofactor: The oxidized cofactor, NAD⁺, binds to the active site of the ADH.

Binding of Substrate: this compound then binds to the enzyme-NAD⁺ complex.

Hydride Transfer: A proton is abstracted from the hydroxyl group of the alcohol by a basic residue in the active site (e.g., histidine), and a hydride ion (H⁻) is transferred from the α-carbon of the alcohol to the C4 position of the nicotinamide (B372718) ring of NAD⁺, reducing it to NADH. This results in the formation of the ketone, 4-(3,5-difluorophenyl)butan-2-one.

Release of Product: The ketone product is released from the active site.

Release of Cofactor: The reduced cofactor, NADH, is released, regenerating the free enzyme, which can then start a new catalytic cycle.

The reverse reaction, the reduction of 4-(3,5-difluorophenyl)butan-2-one, would follow the same mechanism in reverse, utilizing NADH as the cofactor.

Lipase-Catalyzed Acylation Mechanism (Ping-Pong Bi-Bi):

The kinetic resolution of this compound via lipase-catalyzed acylation typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

Acylation of the Enzyme: The acyl donor (e.g., vinyl acetate) binds to the lipase active site. The catalytic serine residue attacks the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate. This intermediate collapses, releasing the leaving group (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.

Binding of the Alcohol: The first product (acetaldehyde) is released. Then, one enantiomer of this compound binds to the acylated enzyme.

Acyl Transfer: The hydroxyl group of the alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Release of the Ester: This intermediate collapses, releasing the acylated product (the ester of this compound) and regenerating the free enzyme.

The enantioselectivity of the lipase determines which enantiomer of the alcohol reacts preferentially in the second half of the reaction.

In Vitro Studies of Interactions with Isolated Biochemical Systems

In vitro studies using isolated biochemical systems, such as liver microsomes, provide valuable insights into the metabolic fate of a compound without the complexities of a whole-organism system.

Liver microsomes contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). mdpi.comepa.gov These enzymes are responsible for the Phase I and Phase II metabolism of a vast number of xenobiotics.

For a compound like this compound, incubation with liver microsomes could lead to several metabolic transformations. The presence of fluorine atoms can significantly influence the rate and sites of metabolism. Fluorine is a strong electron-withdrawing group, which can deactivate adjacent C-H bonds towards oxidative metabolism by CYPs. nih.govnih.gov Therefore, metabolism is more likely to occur at positions on the molecule that are not sterically hindered or electronically deactivated by the fluorine atoms.

Potential metabolic pathways for this compound in a liver microsomal system could include:

Oxidation of the Butyl Chain: CYPs could catalyze the oxidation of the butyl side chain at positions away from the electron-withdrawing difluorophenyl ring. This could involve hydroxylation at the C1, C3, or C4 positions.

Oxidation of the Alcohol: The secondary alcohol group could be oxidized to the corresponding ketone, 4-(3,5-difluorophenyl)butan-2-one, a reaction that can be catalyzed by certain CYP isozymes or by cytosolic ADHs that may be present in some liver fractions.

Aromatic Hydroxylation: Although the difluoro substitution deactivates the aromatic ring, hydroxylation at one of the unsubstituted carbon atoms of the phenyl ring is a possibility, though likely to be a minor pathway.

Glucuronidation: The secondary hydroxyl group is a potential site for conjugation with glucuronic acid, a Phase II reaction catalyzed by UGTs, to form a glucuronide conjugate. This would increase the water solubility of the compound and facilitate its excretion.

The table below outlines the potential in vitro metabolic reactions of this compound in a liver microsomal system.

| Enzyme System | Potential Reaction | Expected Product(s) |

| Cytochrome P450 (CYP) | Oxidation of the butyl chain | Hydroxylated derivatives of this compound |

| Cytochrome P450 (CYP) / Alcohol Dehydrogenase (ADH) | Oxidation of the secondary alcohol | 4-(3,5-Difluorophenyl)butan-2-one |

| Cytochrome P450 (CYP) | Aromatic hydroxylation | Hydroxylated difluorophenyl derivatives |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of the secondary alcohol | This compound glucuronide |

It is important to note that the actual metabolic profile would depend on the specific CYP and UGT isoforms present and their substrate specificities.

Future Research Directions and Emerging Methodologies

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

| Feature | Traditional Approach | AI-Driven Approach |

| Route Identification | Relies on human experience and literature precedent. grace.com | Data-driven exploration of a vast chemical reaction space. nih.gov |

| Time to Design | Can take weeks to months. | Can be reduced to hours or days. chemcopilot.com |

| Novelty of Routes | Often constrained by known and conventional methods. grace.com | Capable of proposing unconventional and innovative pathways. chemcopilot.com |

| Optimization | Typically iterative and based on experimental feedback. | Predictive and optimized for multiple parameters like yield, cost, and greenness. chemrxiv.org |

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric synthesis of 4-(3,5-Difluorophenyl)butan-2-ol, a chiral alcohol, hinges on the use of highly selective catalysts. Future research is intensely focused on creating novel catalytic systems that can deliver exceptional levels of stereoselectivity. The asymmetric hydrogenation or transfer hydrogenation of a corresponding prochiral ketone is a primary method for producing such optically active secondary alcohols. princeton.edumdpi.com

Significant progress has been made in developing catalysts for the asymmetric reduction of simple ketones, including bifunctional systems that overcome the reactivity limitations of earlier transition metal catalysts. princeton.edu Research continues into new water-soluble chiral ligands, such as sulfonated diamines, which enable efficient asymmetric transfer hydrogenation in aqueous media, offering a "green" alternative to traditional organic solvents. acs.org Furthermore, the development of robust biocatalysts, like thermophilic alcohol dehydrogenases, presents a sustainable, cell-free method for the asymmetric reduction of ketoesters to obtain valuable β-hydroxyester building blocks. rsc.org The design of new chiral ligands for iridium complexes is also a promising area, with modular P,N,O-type ligands showing high efficiency in the asymmetric hydrogenation of various ketones. mdpi.com

Table 2: Examples of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Example System | Substrate Type | Key Advantages |

| Transition Metal | Ruthenium-BINAP/Diamine Complexes acs.org | Prochiral Ketones | High enantioselectivity and turnover numbers (TON). acs.orgcore.ac.uk |

| Organocatalyst | CBS Catalysts (Corey-Bakshi-Shibata) youtube.com | Prochiral Ketones | Predictable stereochemistry, derived from natural amino acids. youtube.com |

| Biocatalyst | Thermophilic Alcohol Dehydrogenase rsc.org | β-Ketoesters | High stereoselectivity, operates in aqueous media, reusable. rsc.org |

| Water-Soluble Catalyst | Ru-Sulfonated Diamine Complex acs.org | Aromatic Ketones | Enables reaction in water, environmentally friendly. acs.org |

Exploration of Supramolecular Interactions and Host-Guest Chemistry

Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent bonds, offers a powerful tool for controlling reaction outcomes. thieme-connect.comyoutube.com In the context of synthesizing this compound, host-guest chemistry can be used to create a defined, chiral microenvironment around the prochiral ketone substrate. universityofgalway.iemagtech.com.cn

By encapsulating the substrate within a chiral host molecule, such as a modified cyclodextrin (B1172386) or a metal-organic cage, one face of the ketone can be shielded while the other is exposed to a reducing agent. magtech.com.cnthieme-connect.com This pre-organization of reactants can dramatically enhance the enantioselectivity of the reduction. thieme-connect.com This approach mimics the action of enzymes, using weak interactions to achieve high levels of specificity. youtube.com Recent advancements include using host-guest assemblies to facilitate synergistic reactions, where multiple catalytic sites are brought into close proximity within a confined nanospace, enhancing efficiency. acs.org These systems can lead to remarkable increases in enantioselectivity compared to conventional catalysts and are a burgeoning area of research. thieme-connect.comnumberanalytics.com

Table 3: Supramolecular Approaches in Asymmetric Catalysis

| Host Type | Guest Type | Key Interaction | Effect on Synthesis |

| Cyclodextrins | Prochiral Ketones, Ru(II) complexes magtech.com.cnnih.gov | Hydrophobic inclusion, hydrogen bonding | Enantioselective recognition and enhanced stereoselectivity. magtech.com.cnnih.gov |

| Metal-Organic Cages | Various Substrates | Coordination, van der Waals forces | Creates a chiral pocket, leading to high enantioselectivity. universityofgalway.ienumberanalytics.com |

| Chiral Crown Ethers | Protonated Amines | Ion-dipole interactions | Chiral recognition and catalysis. magtech.com.cncapes.gov.br |

| Protein Cavities | Organometallic Catalysts | Hydrophobic and electrostatic interactions | Provides a biocompatible chiral environment for catalysis. acs.org |

Advanced In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of the reaction mechanism, kinetics, and catalyst behavior. Advanced in-situ spectroscopic techniques are indispensable tools for gaining these insights by monitoring the reaction in real-time under actual process conditions. numberanalytics.comnumberanalytics.com

Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the direct observation of reactant consumption, product formation, and the appearance of transient intermediates. frontiersin.orgacs.orgnih.gov Flow NMR setups, where the reaction mixture is continuously pumped from a reactor to the spectrometer, are particularly powerful. news-medical.netwiley.com They allow for monitoring under true reaction conditions, which is crucial for heterogeneous or complex mixtures where factors like mixing can impact kinetics. youtube.com For a molecule like this compound, ¹⁹F NMR could be especially powerful for reaction monitoring due to the high sensitivity of the fluorine nucleus and the wide chemical shift dispersion, which simplifies spectra. news-medical.net Combining multiple techniques, such as NMR, IR, and chromatography, provides a comprehensive data set from a single experiment, enabling robust process optimization and scale-up. youtube.combruker.com

Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Application in Synthesis |

| Flow NMR | Real-time concentration of reactants, intermediates, and products; structural information. nih.govwiley.com | Kinetic analysis, mechanism elucidation, process optimization under real conditions. news-medical.netyoutube.com |

| ReactIR (FTIR) | Changes in chemical bonding, functional group conversion, catalyst state. frontiersin.orgacs.org | Tracking reaction progress, identifying key intermediates, monitoring catalyst stability. acs.org |

| Raman Spectroscopy | Vibrational modes, catalyst structure, especially in aqueous systems. numberanalytics.com | Studying catalyst structure under reaction conditions, complementing IR data. numberanalytics.com |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio. aip.org | Monitoring chemistry in complex mixtures, especially at interfaces. aip.org |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify backbone protons (e.g., hydroxyl proton at δ 1.5–2.0 ppm) and fluorinated aromatic signals (split peaks due to J-coupling) .

- ¹⁹F NMR : Quantify fluorine environments (δ -110 to -120 ppm for meta-fluorines) .

- HPLC-MS : Confirm molecular weight (MW: 186.2 g/mol) and assess purity (>95% by area normalization) .

What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced

- Chiral Catalysis : Use Sharpless epoxidation or Noyori hydrogenation with Ru-BINAP complexes to induce stereoselectivity .

- Crystallization : Perform fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How do hydroxyl group modifications influence the pharmacokinetics of this compound?

Q. Advanced

- Esterification : Replace -OH with acetyl groups to improve blood-brain barrier penetration (logP increase by ~1.5 units) .

- Etherification : Introduce PEGylated chains to enhance aqueous solubility (tested via shake-flask method) .

- Metabolic Stability : Assess using liver microsome assays; fluorination typically reduces CYP450-mediated oxidation .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to model SN2 pathways .

- MD Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

- SAR Studies : Corrate Hammett σ values of substituents with reaction rates (fluoro groups act as meta-directors) .

How can researchers mitigate fluorinated byproduct formation during synthesis?

Q. Advanced

- Reagent Selection : Use anhydrous AlCl₃ instead of FeCl₃ to suppress polyfluorination .

- Quenching Protocols : Add cold ammonium chloride solution to terminate reactions before defluorination occurs .

- In Situ Monitoring : Employ FTIR to detect C-F stretching vibrations (1150–1250 cm⁻¹) and adjust stoichiometry .

What are the key differences in the photostability of this compound compared to non-fluorinated analogs?

Q. Advanced

- UV-Vis Studies : Fluorination red-shifts absorption maxima (λmax ~270 nm vs. 250 nm for non-fluorinated analogs) .

- Accelerated Testing : Expose to 365 nm UV light; measure degradation via GC-MS. Fluorinated compounds show 20% slower degradation .

- Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes excited states, reducing photolytic cleavage .

How does the 3,5-difluorophenyl moiety influence intermolecular interactions in crystal structures?

Q. Advanced

- X-Ray Diffraction : Fluorines engage in C-F···H hydrogen bonds (2.8–3.2 Å) and π-stacking (3.5 Å interplanar distance) .